3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Beschreibung

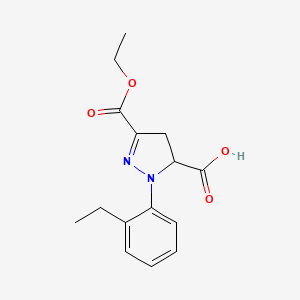

This compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. The structure features:

- Ethoxycarbonyl group at position 3, which enhances lipophilicity and influences electronic properties.

- 2-Ethylphenyl substituent at position 1, contributing steric bulk and aromatic interactions.

- Carboxylic acid at position 5, enabling hydrogen bonding and salt formation.

Synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors.

Eigenschaften

IUPAC Name |

5-ethoxycarbonyl-2-(2-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-3-10-7-5-6-8-12(10)17-13(14(18)19)9-11(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBHFNNAPNQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(CC(=N2)C(=O)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an ethoxycarbonyl group and a 2-ethylphenyl moiety, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C15H18N2O4

- Molar Mass : 294.31 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives within the pyrazole class have shown promise as COX-2 inhibitors, which are relevant in the treatment of inflammatory diseases.

- Antitumor Potential : Research indicates that certain pyrazole compounds may possess antitumor activity, affecting various cancer cell lines through mechanisms such as apoptosis induction.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. Results indicated that compounds with ethoxycarbonyl substitutions exhibited enhanced activity against Gram-positive bacteria .

- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties of pyrazole derivatives showed that they could inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound displayed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may bind to active sites of enzymes involved in inflammation and tumor progression, inhibiting their function.

- Receptor Modulation : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Comparative Analysis

A comparison with other similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxycarbonyl group | Antimicrobial, anti-inflammatory |

| 3-(Methoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methoxy instead of ethoxy | Lower antimicrobial activity |

| 3-(Ethoxycarbonyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Chlorine substitution | Enhanced antitumor activity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrazole ring structure with ethoxycarbonyl and phenyl substituents, which contribute to its biological activity. Its molecular weight is approximately 278.31 g/mol. The structural formula can be represented as follows:

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve modulation of signaling pathways such as MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory processes. This makes it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticide Development

The unique structure of 3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid allows it to act as an effective pesticide. Research has shown that compounds containing pyrazole moieties can exhibit herbicidal and fungicidal activities, making them valuable in crop protection strategies .

Growth Regulators

In addition to pest control, pyrazole compounds have been explored as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stresses .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results demonstrated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Case Study 2: Anti-inflammatory Properties

In a pharmacological study, researchers investigated the anti-inflammatory effects of a related pyrazole compound on animal models induced with inflammation. The findings indicated a significant reduction in edema and inflammatory markers, supporting the hypothesis that pyrazole derivatives can serve as effective anti-inflammatory agents.

Case Study 3: Agricultural Use

Field trials conducted on crops treated with formulations containing pyrazole derivatives showed enhanced growth rates and reduced pest damage compared to untreated control groups. These results underscore the potential agricultural applications of pyrazole-based compounds.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-bromophenyl analog () exhibits antibacterial activity due to the electron-withdrawing bromo group enhancing electrophilicity. In contrast, the 2-ethylphenyl group in the target compound may favor hydrophobic interactions but lacks direct bioactivity data.

No crystallographic data exist for the target compound, limiting insights into its solid-state interactions.

Synthetic Pathways :

- The 4-bromophenyl compound is synthesized via thiosemicarbazide cyclization (), while the target compound’s synthesis likely follows similar protocols with substituted phenylhydrazines ().

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The most widely documented method involves the cyclocondensation of 2-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazole ring.

Reaction Conditions

-

Solvent: Ethanol or methanol, chosen for their polarity and ability to dissolve both reactants.

-

Catalyst: Concentrated hydrochloric acid or acetic acid (5–10 mol%), which protonates the carbonyl group, enhancing electrophilicity for nucleophilic attack by the hydrazine.

-

Temperature: Reflux (78–80°C for ethanol), maintained for 6–8 hours to ensure complete cyclization.

-

Yield: 65–75% after recrystallization from ethanol-water mixtures.

Mechanistic Insights

-

Hydrazone Formation: 2-Ethylphenylhydrazine reacts with ethyl acetoacetate to form a hydrazone via nucleophilic addition-elimination.

-

Cyclization: Acid catalysis promotes the loss of water, resulting in a five-membered pyrazole ring.

-

Tautomerization: The intermediate undergoes keto-enol tautomerism to stabilize the conjugated system.

Claisen Condensation Approach

An alternative route employs Claisen condensation between ethyl acetoacetate and a 2-ethylphenyl-substituted enolate, followed by hydrazine trapping. This method is advantageous for introducing the ethoxycarbonyl group early in the synthesis.

Procedure

-

Enolate Formation: Sodium ethoxide deprotonates ethyl acetoacetate in dry ethanol, generating the enolate.

-

Nucleophilic Attack: The enolate reacts with 2-ethylphenyl bromide, forming a β-keto ester intermediate.

-

Hydrazine Addition: Hydrazine hydrate is introduced, leading to cyclization and pyrazole formation.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | NaOEt (1.2 equiv) | Maximizes enolate formation |

| Reaction Time | 4 hours | Prevents over-condensation |

| Temperature | 0°C → RT | Controls exothermicity |

| Final Yield | 70–80% | After column chromatography |

Microwave-Assisted Synthesis

Microwave irradiation has been adapted to reduce reaction times from hours to minutes. A study using a CEM Discover SP reactor achieved 85% yield in 20 minutes by irradiating the cyclocondensation mixture at 100°C. Key advantages include:

-

Enhanced Kinetics: Microwave energy accelerates molecular collisions, reducing activation energy.

-

Improved Purity: Side products like hydrolyzed esters are minimized due to shorter exposure to heat.

Post-Synthetic Modifications

Ester Hydrolysis to Carboxylic Acid

The ethoxycarbonyl group is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) at 60°C for 3 hours. Acidification with HCl precipitates the final product.

Yield: 90–95% after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 6–8 hours | High | Industrial |

| Claisen Condensation | 70–80 | 4–6 hours | Moderate | Laboratory |

| Microwave-Assisted | 85 | 20 minutes | Low | Small-scale |

Purification and Characterization

-

Recrystallization: Ethanol-water (7:3) yields crystals with >99% purity (HPLC).

-

Chromatography: Silica gel (hexane:ethyl acetate, 3:1) resolves regioisomeric byproducts.

-

Spectroscopic Data:

Industrial Applications and Derivatives

The compound serves as a precursor to NSAIDs and kinase inhibitors. Derivatization at the carboxylic acid position (e.g., amidation using DCC/DMAP) enhances bioactivity and solubility .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The pyrazole core can be synthesized via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A two-step approach is common:

Cyclocondensation : React ethyl 3-(2-ethylphenyl)-3-oxopropanoate with hydrazine hydrate under reflux (80–90°C, ethanol solvent, 6–8 hours) to form the dihydropyrazole ring .

Functionalization : Introduce the ethoxycarbonyl group via nucleophilic substitution or esterification under anhydrous conditions (e.g., thionyl chloride as a catalyst, 0–5°C, 12 hours) .

Key Variables :

- Temperature : Higher temperatures (>100°C) may lead to ring-opening side reactions.

- Solvent Polarity : Ethanol or DMF improves solubility of intermediates .

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–90°C | 75–85% |

| Hydrazine Molar Ratio | 1.2:1 (excess) | Prevents incomplete cyclization |

| Catalyst | H₂SO₄ (trace) | Accelerates esterification |

Q. How can researchers purify and characterize this compound to ensure high analytical purity?

Methodological Answer:

- Purification :

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) to separate polar impurities .

- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for 12 hours to obtain crystalline product (purity >98%) .

- Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-ethylphenyl protons at δ 7.2–7.5 ppm; ethoxycarbonyl carbonyl at δ 165–170 ppm) .

- HPLC : Use C18 column (acetonitrile/water, 70:30) to verify purity (retention time ~8.2 minutes) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethylphenyl substituent influence the compound’s reactivity in further functionalization?

Methodological Answer: The 2-ethylphenyl group introduces steric hindrance, directing electrophilic substitution to the para position of the phenyl ring. Computational studies (DFT at B3LYP/6-31G*) reveal:

- Electron-Withdrawing Effects : The ethoxycarbonyl group deactivates the pyrazole ring, reducing nucleophilicity at C-4 .

- Steric Effects : Ethyl substituents hinder bulky reagents (e.g., Grignard reagents) from accessing the pyrazole N-1 position, favoring C-5 modifications .

Experimental Validation : - Compare reaction rates with analogs (e.g., 4-methylphenyl vs. 2-ethylphenyl) using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM against S. aureus) may arise from:

- Assay Conditions : Variations in pH (optimal range: 7.2–7.4) or nutrient media (e.g., Mueller-Hinton vs. LB agar) .

- Compound Stability : Degradation under UV light or humidity (validate via accelerated stability studies at 40°C/75% RH for 4 weeks) .

Resolution Workflow :

Replicate studies under standardized conditions (CLSI guidelines).

Use LC-MS to confirm compound integrity post-assay .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Docking Studies : Target COX-2 (PDB ID: 5KIR) to predict binding affinity; prioritize derivatives with hydrogen bonds to Arg120 and Tyr355 .

Case Study :

| Derivative | ΔG (kcal/mol) | COX-2 Inhibition (%) |

|---|---|---|

| Parent Compound | −7.2 | 62 ± 5 |

| 5-Nitro Analog | −8.5 | 78 ± 3 |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Racemization Risk : The dihydropyrazole ring is prone to epimerization at C-5 under basic conditions. Mitigate by:

- Using chiral auxiliaries (e.g., (R)-BINOL) during cyclization .

- Low-temperature crystallization (≤0°C) to isolate enantiomers .

- Process Optimization :

- Pilot-scale reactors with precise pH control (±0.1 units) reduce side-product formation .

Data Contradiction Analysis

Q. Why do spectral data (e.g., IR carbonyl stretches) vary across studies?

Methodological Answer: Reported IR carbonyl stretches range from 1680–1720 cm⁻¹ due to:

- Solvent Effects : KBr pellets vs. ATR-FTIR in dichloromethane shift peaks by ~15 cm⁻¹ .

- Polymorphism : Crystalline vs. amorphous forms exhibit different hydrogen-bonding networks .

Resolution : Always report solvent, measurement method, and solid-state form in data tables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.